molecular formula C9H6FNO B017734 3-Acetyl-5-fluorobenzonitrile CAS No. 105515-21-7

3-Acetyl-5-fluorobenzonitrile

Cat. No. B017734
M. Wt: 163.15 g/mol
InChI Key: NVTOIWPMCLKTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-fluorobenzonitrile is a chemical compound that is widely used in scientific research applications. It is a derivative of benzene and has a molecular formula of C9H6FNO. This compound has gained significant attention due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Acetyl-5-fluorobenzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various biological processes. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

3-Acetyl-5-fluorobenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-viral activity against influenza A virus and herpes simplex virus.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Acetyl-5-fluorobenzonitrile in lab experiments include its high purity, easy synthesis method, and potential applications in various fields. However, its limitations include its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3-Acetyl-5-fluorobenzonitrile. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to improve yield and reduce toxicity.
3. Investigation of its potential applications in other fields, such as materials science and nanotechnology.
4. Development of novel drug formulations to improve its bioavailability and efficacy.
5. Investigation of its potential side effects and toxicity in animal models and human clinical trials.
Conclusion:
In conclusion, 3-Acetyl-5-fluorobenzonitrile is a chemical compound with unique properties and potential applications in various fields. Its synthesis method is simple and efficient, and it has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

3-Acetyl-5-fluorobenzonitrile is widely used in scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds. This compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

105515-21-7

Product Name

3-Acetyl-5-fluorobenzonitrile

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

3-acetyl-5-fluorobenzonitrile

InChI

InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3

InChI Key

NVTOIWPMCLKTFC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)C#N)F

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

824 mg (0.900 mmol) of tris(dibenzylideneacetone)dipalladium and 1.23 g (1.98 mmol) of rac-1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) are added to 9.00 g (45.0 mmol) of 3-bromo-5-fluorobenzenecarbonitrile in toluene (300 ml) under an argon atmosphere. After the addition of 19.5 g (54.0 mmol) of (1-ethoxyvinyl)tributylstannane, the mixture is stirred under reflux overnight. The reaction mixture is subsequently concentrated and the residue is taken up in 300 ml of THF. After the addition of 100 ml of an aqueous 2N hydrogen chloride solution the mixture is stirred at room temperature for 2 h. The reaction mixture is subsequently neutralized with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 9:1). 7.11 g (97% of theory) of the title compound are obtained.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
824 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, 824 mg (0.900 mmol) of tris(dibenzylideneacetone)dipalladium and 1.23 g (1.98 mmol) of rac-1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) are added to 9.00 g (45.0 mmol) of 3-bromo-5-fluorobenzenecarbonitrile in toluene (300 mol). After the addition of 19.5 g (54.0 mmol) of (1-ethoxyvinyl)tributylstannane, the mixture is stirred under reflux overnight. The reaction mixture is subsequently concentrated and the residue is taken up in 300 ml of THF. After the addition of 100 ml of an aqueous 2N hydrogen chloride solution, the mixture is stirred at room temperature for 2 h. The reaction mixture is subsequently neutralized using a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 9:1). 7.11 g (97% of theory) of the title compound are obtained.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
300 mol
Type
reactant
Reaction Step Two
Quantity
824 mg
Type
catalyst
Reaction Step Two

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